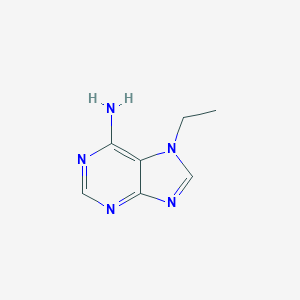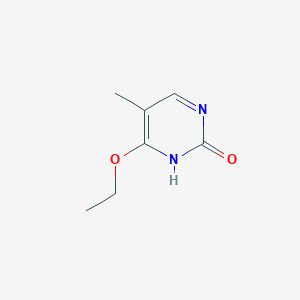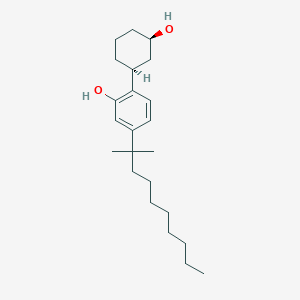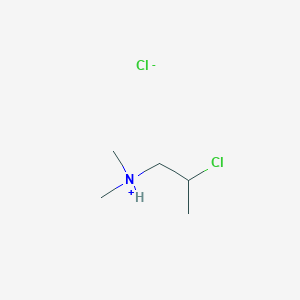
(+)-Dihydroguaiaretic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of DHGA and its derivatives often involves complex organic reactions aimed at introducing specific functional groups or modifying the molecular structure to enhance biological activity. For example, the synthesis of enantiomers of DHGA derivatives has been explored to assess the impact of specific methyl groups on biological activity, with some derivatives showing higher cytotoxic activity compared to DHGA itself (Yamauchi et al., 2016).
Molecular Structure Analysis
The molecular structure of DHGA has been analyzed in various studies to understand its interaction with biological targets. For instance, the structural analysis of meso-dihydroguaiaretic acid, a naturally occurring lignan, revealed its noncrystallographic inversion center and an almost parallel arrangement of benzene rings, which could be crucial for its biological activity (Salinas-Salazar et al., 2009).
Chemical Reactions and Properties
DHGA's chemical reactivity is an area of interest due to its potential for forming complexes and its interaction with other molecules. The compound's ability to inhibit complex formation between transcription factors and DNA, as demonstrated in studies with fos-jun dimer, highlights its potential for modulating biological pathways (Park et al., 1998).
Aplicaciones Científicas De Investigación
Skin Aging Prevention : Moon and Chung (2005) discovered that meso-dihydroguaiaretic acid from Machilus thunbergii stem bark can prevent UV-induced premature skin aging by suppressing MMP-9 expression in human keratinocyte cells (Moon & Chung, 2005).
Larvicidal Activity : Nishiwaki et al. (2015) showed that dihydroguaiaretic acid derivatives exhibit acute larvicidal activity against mosquito larvae and inhibit mitochondrial oxygen consumption (Nishiwaki et al., 2015).
Anti-inflammatory Drug Development : Moon et al. (2008) found that meso-dihydroguaiaretic acid (MDGA) from Saururus chinensis inhibits COX-2 and 5-lipoxygenase, suggesting its potential as a basis for novel anti-inflammatory drugs (Moon et al., 2008).
Cancer Treatment Potential : Park, Lee, and Yang (1998) reported that dihydroguaiaretic acid, nordihydroguaiaretic acid, and curcumin can suppress leukemia, lung cancer, and colon cancer by inhibiting fos-jun dimer action and affecting DNA binding (Park, Lee, & Yang, 1998).
Antiplatelet Activity : Han Gq, Chang Mn, and Hwang Sb (1986) found that (+)-dihydroguaiaretic acid, present in Sargentodoxa cuneata (Oliv) caulis, exhibits antiplatelet activity (Han Gq, Chang Mn, & Hwang Sb, 1986).
Mitochondrial Electron Transport Inhibition : Pardini, Heidker, and Fletcher (1970) noted that nor-dihydroguaiaretic acid (NDGA) is a potent inhibitor of mitochondrial electron transport systems, possibly targeting complexes I and II (Pardini, Heidker, & Fletcher, 1970).
Cytotoxic and Anti-Tumor Activities : Thuong et al. (2014) identified that DHGA, a lignan from Vietnamese nutmeg Myristica fragrans seeds, shows potent cytotoxic and anti-tumor activity against H358 cancer cells and in a mouse model (Thuong et al., 2014).
Propiedades
IUPAC Name |
4-[(2S,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dihydroguaiaretic acid | |
CAS RN |
121209-88-9, 174291-55-5 | |
| Record name | Dihydroguaiaretic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121209889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroguaiaretic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174291555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROGUAIARETIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LDG4N771R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDROGUAIARETIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX8O8A2DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)








